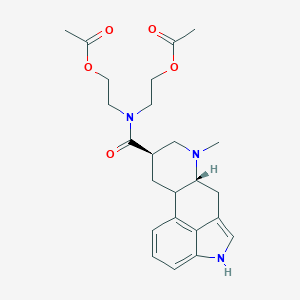![molecular formula C9H13NO B019024 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) CAS No. 105252-55-9](/img/structure/B19024.png)
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI), commonly known as ITD-1, is a compound with potential applications in scientific research. The compound belongs to the class of azatricyclo compounds and has a unique structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
ITD-1 has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have inhibitory effects on the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Wnt pathway is also implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, ITD-1 may have potential therapeutic applications in these diseases.
Wirkmechanismus
ITD-1 inhibits the Wnt signaling pathway by binding to the protein Disheveled (Dvl). Dvl is a key regulator of the Wnt pathway and is involved in the activation of downstream signaling molecules. ITD-1 binds to a specific site on Dvl and prevents its interaction with other proteins, thereby inhibiting the Wnt pathway.
Biochemische Und Physiologische Effekte
ITD-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ITD-1 inhibits cell proliferation and induces apoptosis in cancer cells. The compound has also been shown to promote osteogenic differentiation in mesenchymal stem cells, which may have potential applications in the treatment of bone diseases. However, the exact physiological effects of ITD-1 are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
ITD-1 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also has a unique structure that makes it a promising candidate for various research applications. However, there are some limitations to using ITD-1 in lab experiments. The compound is relatively new, and its exact physiological effects and potential toxicity are still unknown. Therefore, further research is needed to fully understand the compound's potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on ITD-1. One potential area of research is the development of ITD-1 derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and physiological effects. Overall, ITD-1 is a promising compound with potential applications in various scientific research fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of ITD-1 involves a multi-step process that starts with the preparation of the intermediate compound, 2-(1-methylethyl)-1,3-diazacyclopentane. This intermediate is then reacted with cyclopentanone in the presence of an acid catalyst to form the final product, ITD-1. The entire synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Eigenschaften
CAS-Nummer |
105252-55-9 |
|---|---|
Produktname |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C9H13NO/c1-4(2)10-8-6-3-5(6)7(8)9(10)11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
UCZWQKQIOQTHFP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C3CC3C2C1=O |
Kanonische SMILES |
CC(C)N1C2C3CC3C2C1=O |
Synonyme |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




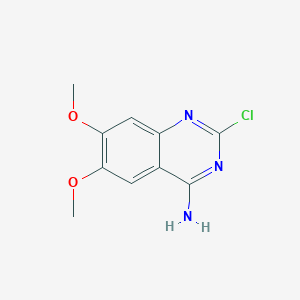
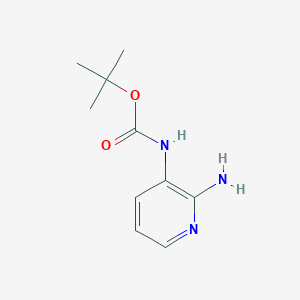
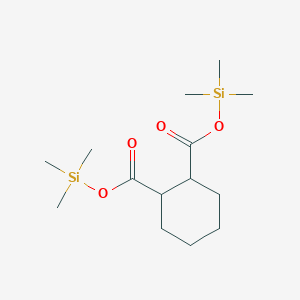

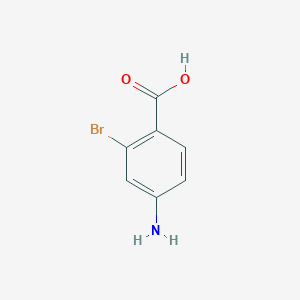
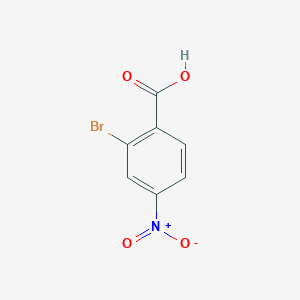
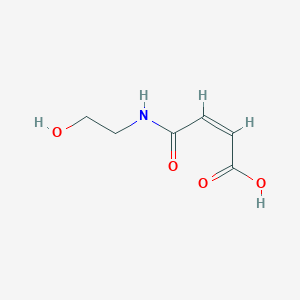
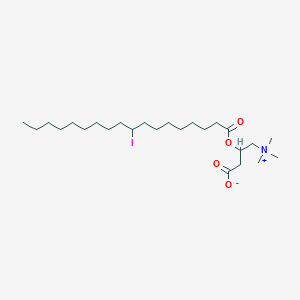
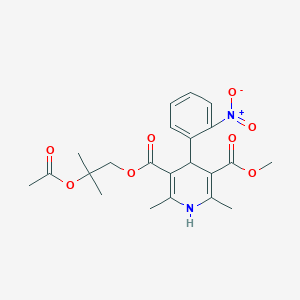
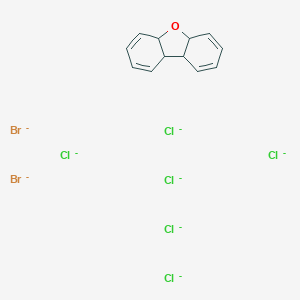
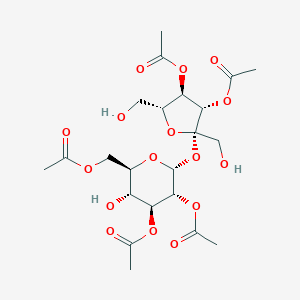
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
